molecular formula C14H11N3O2 B2866060 3-(Imidazo[1,2-a]pyrimidin-2-ylmethoxy)benzaldehyde CAS No. 446280-63-3

3-(Imidazo[1,2-a]pyrimidin-2-ylmethoxy)benzaldehyde

Cat. No.: B2866060
CAS No.: 446280-63-3
M. Wt: 253.261
InChI Key: QQWSNDBGARACAW-UHFFFAOYSA-N
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Description

3-(Imidazo[1,2-a]pyrimidin-2-ylmethoxy)benzaldehyde is a heterocyclic compound that features an imidazo[1,2-a]pyrimidine core linked to a benzaldehyde moiety via a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Imidazo[1,2-a]pyrimidin-2-ylmethoxy)benzaldehyde typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the condensation of 2-aminopyrimidine with an appropriate aldehyde, followed by cyclization to form the imidazo[1,2-a]pyrimidine core . The reaction conditions often involve the use of catalysts and solvents such as toluene or ethyl acetate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

3-(Imidazo[1,2-a]pyrimidin-2-ylmethoxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: 3-(Imidazo[1,2-a]pyrimidin-2-ylmethoxy)benzoic acid.

    Reduction: 3-(Imidazo[1,2-a]pyrimidin-2-ylmethoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-(Imidazo[1,2-a]pyrimidin-2-ylmethoxy)benzaldehyde is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Imidazo[1,2-a]pyrimidin-2-ylmethoxy)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an imidazo[1,2-a]pyrimidine core with a benzaldehyde moiety makes it a versatile compound for various applications.

Properties

IUPAC Name

3-(imidazo[1,2-a]pyrimidin-2-ylmethoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c18-9-11-3-1-4-13(7-11)19-10-12-8-17-6-2-5-15-14(17)16-12/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQWSNDBGARACAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CN3C=CC=NC3=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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